molecular formula C12H20N4O3S B6458784 1-(cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane CAS No. 2549036-39-5

1-(cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane

Cat. No.: B6458784
CAS No.: 2549036-39-5
M. Wt: 300.38 g/mol
InChI Key: IWHWFLCUKGMRRZ-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane is a 1,4-diazepane derivative featuring two distinct substituents: a cyclopropanesulfonyl group at position 1 and a 5-methyl-1,3,4-oxadiazol-2-ylmethyl group at position 2. This compound’s structural complexity positions it as a candidate for pharmacological studies, particularly in targeting receptors or enzymes where such substituents confer selectivity.

Properties

IUPAC Name

2-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-10-13-14-12(19-10)9-15-5-2-6-16(8-7-15)20(17,18)11-3-4-11/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHWFLCUKGMRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation

A carboxylic acid derivative (e.g., acetic acid) reacts with hydrazine hydrate to form the corresponding hydrazide:

RCOOH+N2H4RCONHNH2+H2O\text{RCOOH} + \text{N}2\text{H}4 \rightarrow \text{RCONHNH}2 + \text{H}2\text{O}

Example:

  • Starting Material: Acetic acid

  • Reagent: Hydrazine monohydrate

  • Conditions: Reflux in ethanol for 3 hours

  • Yield: 85–90%

Oxadiazole Cyclization

The hydrazide undergoes cyclization using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in acetonitrile:

RCONHNH2PPh3,CCl4,Et3N1,3,4-Oxadiazole\text{RCONHNH}2 \xrightarrow{\text{PPh}3, \text{CCl}4, \text{Et}3\text{N}} \text{1,3,4-Oxadiazole}

Optimized Conditions for 5-Methyl Derivative:

  • Temperature: 100°C

  • Reaction Time: 1 hour

  • Solvent: Acetonitrile

  • Yield: 75–80%

Formation of the 1,4-Diazepane Ring

The diazepane core is constructed via cyclization of a linear diamine precursor. Patent US7517874B2 discloses methods for synthesizing substituted diazepines, offering insights into ring-closing strategies.

Diamine Precursor Preparation

A linear diamine, such as 1,4-diaminobutane, is functionalized with protective groups (e.g., Boc) to prevent undesired side reactions during cyclization.

Cyclization via Nucleophilic Substitution

The diamine reacts with a bifunctional electrophile (e.g., dibromoethane) in the presence of a base:

H2N-(CH2)4-NH2+Br(CH2)2Br1,4-Diazepane+2HBr\text{H}2\text{N-(CH}2\text{)}4\text{-NH}2 + \text{Br(CH}2\text{)}2\text{Br} \rightarrow \text{1,4-Diazepane} + 2\text{HBr}

Patent-Derived Conditions:

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80–90°C

  • Yield: 65–70%

Coupling of Components to Form Target Compound

The final step involves sequential alkylation and sulfonylation to assemble the target molecule.

Alkylation of Diazepane with Oxadiazole Intermediate

The diazepane nitrogen is alkylated using the 5-methyl-1,3,4-oxadiazol-2-ylmethyl bromide under basic conditions:

Diazepane+BrCH2-OxadiazoleNaH4-[(Oxadiazolyl)Methyl]Diazepane\text{Diazepane} + \text{BrCH}_2\text{-Oxadiazole} \xrightarrow{\text{NaH}} \text{4-[(Oxadiazolyl)Methyl]Diazepane}

Conditions:

  • Base: Sodium hydride (NaH)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Yield: 70–75%

Sulfonylation with Cyclopropanesulfonyl Chloride

The alkylated diazepane undergoes sulfonylation at the remaining nitrogen:

4-[(Oxadiazolyl)Methyl]Diazepane+Cyclopropanesulfonyl chlorideEt3NTarget Compound\text{4-[(Oxadiazolyl)Methyl]Diazepane} + \text{Cyclopropanesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Optimized Parameters:

  • Base: Triethylamine (Et₃N)

  • Solvent: Dichloromethane

  • Temperature: 0°C to 25°C

  • Yield: 80–85%

Optimization and Industrial Scale-Up Considerations

Purification Techniques

  • Recrystallization: Intermediates are purified using ethanol/water mixtures.

  • Column Chromatography: Silica gel with ethyl acetate/hexane eluents for final product isolation.

Catalytic Improvements

  • Phase-Transfer Catalysts: Benzyltriethylammonium chloride improves sulfonylation efficiency.

  • Microwave Assistance: Reduces cyclization time from hours to minutes in oxadiazole synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or signal transduction.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name 1,4-Diazepane Substituents Molecular Weight Key Features Reference
Target Compound 1-Cyclopropanesulfonyl, 4-(5-methyl-1,3,4-oxadiazol-2-ylmethyl) Not Provided Compact cyclopropane; oxadiazole with dual nitrogen atoms -
1-[5-Bromo-2-(Methylsulfanyl)Pyrimidin-4-yl]-4-(Cyclopropanesulfonyl)-1,4-Diazepane 1-Cyclopropanesulfonyl, 4-(5-bromo-2-methylsulfanyl-pyrimidinyl) 407.4 Bromine adds steric bulk; pyrimidine’s aromaticity may enhance binding
1-[(Dimethyl-1,2-Oxazol-4-yl)Sulfonyl]-1,4-Diazepane Hydrochloride 1-(Dimethyloxazole sulfonyl) 295.8 (C10H18ClN3O3S) Oxazole sulfonyl group; hydrochloride salt improves solubility
1-[(5-Methyl-1,2-Oxazol-3-yl)Methyl]-1,4-Diazepane 4-(5-Methyloxazol-3-ylmethyl) Not Provided Oxazole’s single nitrogen vs. oxadiazole’s dual nitrogens; discontinued
1-[4-(Trifluoromethyl)Pyrimidin-2-yl]-1,4-Diazepane 4-Trifluoromethylpyrimidinyl 246.23 Trifluoromethyl group enhances lipophilicity and metabolic resistance

Key Observations:

  • Cyclopropane vs. Other Sulfonyl Groups: The cyclopropanesulfonyl group in the target compound and provides a compact, strained structure that may optimize van der Waals interactions in hydrophobic pockets.
  • Oxadiazole vs. Pyrimidine/Oxazole : The 1,3,4-oxadiazole in the target compound contains two nitrogen atoms, enabling hydrogen bonding and π-stacking interactions. Pyrimidine derivatives (e.g., ) offer aromaticity but lack the oxadiazole’s electronic profile, while oxazoles (e.g., ) have fewer nitrogen atoms, reducing polarity.

Table 2: Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Solubility Features Reference
Target Compound Not Provided Not Available Likely moderate solubility due to sulfonyl group -
4-(5-Methyl-1,3,4-Oxadiazol-2-yl)Benzylamine C10H11N3O 85.5–87 High purity (97%); benzylamine enhances basicity
1-[(Dimethyl-1,2-Oxazol-4-yl)Sulfonyl]-1,4-Diazepane Hydrochloride C10H18ClN3O3S Not Provided Hydrochloride salt improves aqueous solubility
1-((1H-Imidazol-4-yl)Sulfonyl)-4-((5-Ethylthiophen-2-yl)Sulfonyl)-1,4-Diazepane C14H20N4O4S3 Not Provided Dual sulfonyl groups; high molecular weight (404.5)

Key Observations:

  • Solubility: The sulfonyl group in the target compound and enhances water solubility compared to non-polar analogs. Hydrochloride salts (e.g., ) further improve dissolution.
  • The target compound’s oxadiazole and cyclopropane groups may require specialized reagents (e.g., methyl oxalyl chloride, ).

Biological Activity

The compound 1-(cyclopropanesulfonyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane is a novel heterocyclic compound that has garnered attention due to its potential biological activities. The oxadiazole moiety is known for a variety of biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N4O2SC_{12}H_{16}N_4O_2S. The structure includes a 1,4-diazepane ring and a 5-methyl-1,3,4-oxadiazole substituent, which are known for their pharmacological significance.

Antibacterial Activity

Research has demonstrated that compounds containing the oxadiazole nucleus exhibit significant antibacterial properties. The antibacterial activity of This compound was assessed using the Minimum Inhibitory Concentration (MIC) method against various bacterial strains.

Bacterial StrainMIC (µg/mL)Activity Level
Escherichia coli50Moderate
Klebsiella pneumoniae100Moderate
Staphylococcus aureus150Low
Bacillus cereus200Low

The compound exhibited notable activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae , indicating its potential as an antibacterial agent .

Antifungal Activity

Preliminary studies suggest that similar oxadiazole derivatives have shown antifungal properties against common pathogens like Candida albicans . Further investigations are required to confirm the antifungal efficacy of this specific compound.

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds with similar structural motifs have been reported to inhibit cancer cell proliferation in vitro. Studies are ongoing to evaluate its effects on various cancer cell lines.

Case Studies and Research Findings

Recent studies have highlighted the synthesis and characterization of related compounds containing the oxadiazole moiety. For instance:

  • Synthesis Methodology : A five-step synthesis involving cyclopropanesulfonyl derivatives was utilized to create related oxadiazole compounds with confirmed biological activities .
  • In Vivo Studies : Animal models are being employed to assess the pharmacokinetics and therapeutic potential of these compounds in treating bacterial infections.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications in the oxadiazole structure influence biological activity. This knowledge is critical for optimizing the efficacy of new derivatives.

Q & A

Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Methodological Answer :
  • Force Field Calibration : Adjust AMBER parameters to better model sulfonyl interactions .
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for mutant vs. wild-type targets .

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